![molecular formula C11H15NO5 B1343870 5-{[(叔丁氧羰基)氨基]甲基}-2-呋喃甲酸 CAS No. 160938-85-2](/img/structure/B1343870.png)

5-{[(叔丁氧羰基)氨基]甲基}-2-呋喃甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

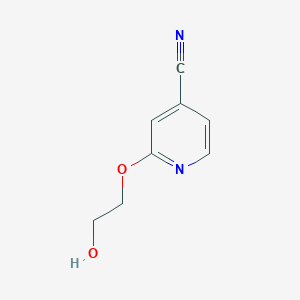

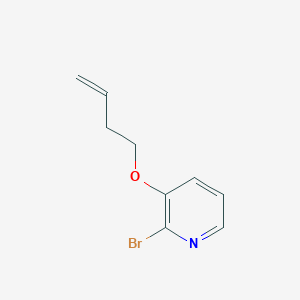

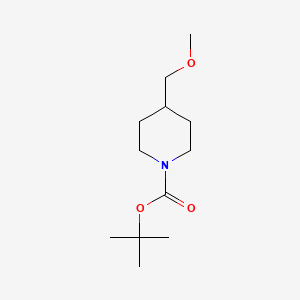

The compound is a derivative of furoic acid, which is an organic compound containing a furan substituted with a carboxylic acid . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate in the presence of a base . This forms the Boc-protected amine, which can then be further reacted as needed .Molecular Structure Analysis

The molecular structure of similar compounds shows the presence of a furan ring, a carboxylic acid group, and a Boc-protected amine . The Boc group is typically represented as (C(CH3)3)2O .Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, regenerating the free amine . Other reactions would depend on the specific structure of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Boc-protected amines are generally stable under basic conditions but can be deprotected under acidic conditions .科学研究应用

Synthesis of Peptides

The tert-butoxycarbonyl (Boc) group is commonly used as an N α-amino protecting group in peptide synthesis. This is particularly advantageous for the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

2. Ionic Liquids Derived from Amino Acids A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been developed. These protected AAILs serve as starting materials in dipeptide synthesis with commonly used coupling reagents .

Recycling in Chemical Reactions

Ionic liquids containing the Boc group, such as [emim][Boc-Ala], have been shown to be recyclable at least four times in model reactions without significant loss of efficiency, indicating their potential for sustainable chemical processes .

5. Precursors to Conformationally Constrained β-Amino Acids Compounds with the Boc group can serve as precursors to conformationally constrained β-amino acids, which have the potential to form oligomers with definite secondary structures .

未来方向

作用机制

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in this process.

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in the formation of carbon–carbon bonds . This involves the interaction of the compound with a transition metal catalyst, leading to oxidative addition and transmetalation .

Biochemical Pathways

Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound plays a part in the synthesis of complex organic molecules. This could potentially impact various biochemical pathways depending on the specific molecules being synthesized.

Result of Action

As a reagent in the suzuki–miyaura cross-coupling reaction , its primary effect is likely the facilitation of carbon–carbon bond formation, leading to the synthesis of complex organic molecules.

属性

IUPAC Name |

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXKOXPQCRDDHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid | |

CAS RN |

160938-85-2 |

Source

|

| Record name | 5-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160938-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)

![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)